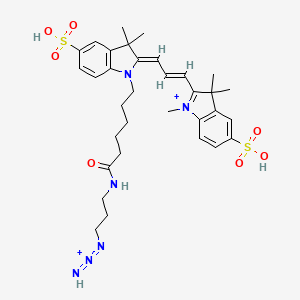

Cyanine-3-azide

Description

Cyanine-3-azide (Cy3-azide), also referred to as CY3 N3, Cy3-N3, or Cyanine3-azide, is a fluorescent dye widely used in bioimaging and click chemistry applications. Key properties include:

- Chemical formula: C₃₄H₄₃ClN₈O₂

- CAS Number: 1167421-28-4

- Appearance: Red powder

- Storage: Requires protection from light and storage at -20°C in anhydrous conditions .

- Solubility: Typically dissolved in organic solvents like DMF or DMSO for labeling applications .

Cy3-azide is non-sulfonated, enhancing its compatibility with hydrophobic biomolecules . Its primary application lies in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for labeling proteins, nucleic acids, and nanoparticles .

Properties

IUPAC Name |

3-[6-[(2Z)-3,3-dimethyl-5-sulfo-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]propylimino-iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O7S2/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34/h9,11-12,14-17,21-22,34H,6-8,10,13,18-20H2,1-5H3,(H-2,35,40,41,42,43,44,45,46)/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJILUBNEARHAE-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O7S2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyanine-3-azide typically involves the reaction of a cyanine dye precursor with an azide-containing reagent. One common method includes the use of 3-methylbutan-2-one to stabilize the cyanine structure, followed by the substitution of an alkyl iodide with an indole derivative to form the indolenium intermediate. This intermediate is then reacted with an azide reagent to produce this compound .

Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Cyanine-3-azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: This compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Click Chemistry: The azide group in this compound is highly reactive in click chemistry reactions, particularly in the presence of alkynes, forming stable triazole linkages.

The major products formed from these reactions include primary amines, triazoles, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Fluorescence Imaging

Cyanine-3-azide is primarily used for labeling biological molecules due to its strong fluorescence properties. It exhibits an excitation maximum around 555 nm and an emission maximum at approximately 570 nm, making it suitable for various imaging techniques.

Cy3-azide is extensively employed in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method allows for the selective labeling of alkyne-containing biomolecules.

Applications in Click Chemistry:

- Labeling Proteins: Cy3-azide can react with terminal alkynes on proteins to form stable triazole linkages.

- Bioconjugation: It is used to create bioconjugates that are essential for studying protein interactions and dynamics .

Nucleic Acid Applications

Cy3-azide is also significant in nucleic acid research, particularly in:

- Oligonucleotide Synthesis: It can be incorporated into oligonucleotides for use in various assays.

- PCR and qPCR: The dye enhances the detection of amplified DNA products through fluorescence .

Case Study: Nucleic Acid Detection

In a study published in Nucleic Acids Research, researchers utilized Cy3-azide-labeled oligonucleotides to improve the sensitivity of PCR assays, demonstrating a significant increase in detection limits compared to traditional methods .

Protein Labeling and Analysis

The ability of Cy3-azide to bind selectively to proteins makes it invaluable in proteomics. It allows researchers to track protein localization and interactions within cells.

Experimental Protocol:

- Preparation: Dissolve Cy3-azide in DMSO.

- Reaction Setup: Mix with protein samples containing alkyne groups.

- Detection: Analyze using fluorescence microscopy or flow cytometry.

This method has been successfully applied to study protein interactions in live cells, providing insights into cellular mechanisms .

Advantages Over Other Dyes

Compared to other fluorescent dyes like Alexa Fluor® 555 or CF® 555, Cy3-azide offers:

Mechanism of Action

The mechanism of action of Cyanine-3-azide primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules or emit fluorescence. This property is exploited in various imaging and diagnostic applications. Additionally, the azide group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparison with Similar Compounds

Spectral Properties

| Parameter | Cyanine-3-Azide | Cyanine-5-Azide | Cyanine-5.5-Azide | Cyanine-7-Azide |

|---|---|---|---|---|

| Excitation (nm) | 555 | 651 | ~750* | 756 |

| Emission (nm) | 569 | 670 | ~770* | 779 |

| Extinction Coefficient (cm⁻¹M⁻¹) | 1,500,001 | 2,500,001 | Not Reported | 250,000 |

| Quantum Yield | 0.15 | 0.27–0.42 | Not Reported | 0.30 |

Key Observations :

- Wavelength Range : Cy3-azide operates in the visible spectrum (555/569 nm), while Cy5.5-azide and Cy7-azide emit in the near-infrared (NIR) range, enabling deeper tissue penetration for in vivo imaging .

- Brightness : Cy5-azide has the highest extinction coefficient (2,500,001 cm⁻¹M⁻¹), making it exceptionally bright .

- Quantum Yield : Cy5-azide and Cy7-azide exhibit higher quantum yields than Cy3-azide, improving fluorescence efficiency .

Physical Forms

Research Findings and Practical Considerations

Advantages of Cy3-Azide

Limitations

Recent Advances

- Cy5.5-azide has been integrated into targeted drug delivery systems due to its NIR emission and low background noise .

- Cy7-azide’s low extinction coefficient is offset by its high tissue penetration, making it indispensable in preclinical studies .

Biological Activity

Cyanine-3-azide is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications in various fields, including cellular imaging and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is part of the cyanine dye family, known for their high extinction coefficients and fluorescence quantum yields. The azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the labeling of biomolecules without altering their biological activity. This property is crucial for studying protein interactions and cellular processes.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 283.33 g/mol |

| Absorption Maximum | 550 nm |

| Emission Maximum | 570 nm |

| Solubility | Soluble in DMSO, DMF |

Biological Applications

This compound has several applications in biological research:

- Cellular Imaging : It is widely used for labeling DNA and proteins in live cells, enabling visualization of cellular structures and dynamics.

- Bioconjugation : The azide group allows for selective attachment to alkyne-containing molecules, facilitating the development of targeted therapies.

- Fluorescent Probes : Its fluorescent properties make it suitable for use as a probe in various biosensing applications.

Case Study 1: Detection of EdU Incorporation

A study investigated the use of this compound to detect the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA. The researchers optimized CuAAC conditions to enhance signal-to-noise ratios in human induced pluripotent stem cells (iPSCs) and neural progenitor cells (NPCs). Results indicated that this compound provided superior specificity and reduced background staining compared to other fluorescent azides.

Table 2: Signal-to-Noise Ratios in Different Cell Types

| Fluorescent Azide | iPSCs S/N Ratio | NPCs S/N Ratio |

|---|---|---|

| BODIPY-FL | Low | Low |

| Cy3 | Medium | Medium |

| Sulfo-Cy3 | High | High |

Case Study 2: Toxicological Assessment

In a toxicological analysis involving azides, researchers developed a method to quantify azide levels in biological matrices post-ingestion. Although this study primarily focused on sodium azide, it highlighted the potential risks associated with cyanine compounds due to their structural similarities. This underscores the importance of understanding the biological activity and toxicity profiles of such compounds.

Table 3: Concentrations of Azides in Biological Matrices

| Matrix | Case 1 Concentration (mg/mL) | Case 2 Concentration (mg/mL) |

|---|---|---|

| Gastric Content | 1.2 | 1.5 |

| Plasma | 19 | 24 |

| Urine | 3.0 | Not Detected |

Research Findings

Recent studies have shown that this compound can effectively label proteins without compromising their functionality. For instance, experiments demonstrated that proteins labeled with this compound retained their enzymatic activities, making it a valuable tool for studying protein interactions in live cells.

Additionally, advancements in biosensing technologies utilizing this compound have led to improved detection methods for various biomolecules, enhancing sensitivity and specificity in diagnostic applications.

Q & A

Q. How do I distinguish specific vs. nonspecific binding artifacts in super-resolution imaging with this compound?

- Methodological Answer : Perform blocking experiments with excess alkyne substrates. Use dSTORM/PALM to quantify localization precision (<20 nm). Compare raw data with background subtraction algorithms (e.g., rolling-ball). Validate findings with correlative electron microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.